N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide
Description
N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide is a hydrazone derivative synthesized via condensation of pyridine-3-carbohydrazide with 2-hydroxyacetophenone. The compound features a planar hydrazone linkage (C=N–N) connecting the pyridine-3-carbohydrazide moiety to a 2-hydroxyphenyl-substituted ethylidene group. The 2-hydroxyphenyl group facilitates intramolecular hydrogen bonding with the adjacent carbonyl oxygen, stabilizing the keto-amine tautomer . Its structure has been confirmed by spectroscopic methods (FT-IR, NMR) and single-crystal X-ray diffraction, revealing a twisted conformation between the pyridine and phenyl rings .
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-10(12-6-2-3-7-13(12)18)16-17-14(19)11-5-4-8-15-9-11/h2-9,18H,1H3,(H,17,19)/b16-10+ |
InChI Key |
XZBFPORYCXUBMI-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and 2-hydroxyacetophenone. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazide and aldehyde or ketone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrazide and aldehyde or ketone.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide exhibits a range of pharmacological effects, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Properties : Its ability to inhibit cancer cell proliferation has been documented in several studies, suggesting it may serve as a lead compound in cancer therapy.
- Anti-inflammatory Effects : The compound's anti-inflammatory properties make it suitable for treating conditions characterized by inflammation.
Antimicrobial Activity
A study published in the Egyptian Journal of Chemistry demonstrated the antimicrobial efficacy of derivatives similar to this compound. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, as summarized in Table 1.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Studies
Research published in Pharmaceutical Biology investigated the anticancer effects of this compound on various cancer cell lines. The study reported IC50 values indicating its potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
These findings suggest that the compound could be developed further for therapeutic use in oncology.
Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of this compound revealed its potential to reduce inflammatory markers in vitro. The study utilized TNF-alpha assays to measure cytokine levels before and after treatment with the compound.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In medicinal applications, the compound may induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
N′-[(E)-1-(5-Chloro-2-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide
- Structural Difference : Chlorine substitution at the 5-position of the phenyl ring.
- Impact : The electron-withdrawing Cl enhances polarity and influences π-stacking interactions. Crystallographic studies show intermolecular N–H···O and C–H···Cl hydrogen bonds, leading to a denser packing compared to the unsubstituted hydroxyl analogue .
N′-[(1E)-1-(2-Fluorophenyl)ethylidene]pyridine-3-carbohydrazide
- Structural Difference : Fluorine replaces the hydroxyl group at the phenyl 2-position.
- Impact : The electronegative F atom participates in C–H···F interactions, stabilizing a chain-like crystal structure (orthorhombic Pbcn space group). The absence of an –OH group eliminates intramolecular hydrogen bonding, increasing conformational flexibility .
- Thermal Properties : Higher melting point (257–259°C) compared to the hydroxyl analogue (226–227°C), attributed to stronger intermolecular interactions .
(E)-N′-[1-(2-Hydroxyphenyl)ethylidene]isonicotinoylhydrazide (HAPI)
- Structural Difference: Pyridine-4-carbohydrazide (isonicotinoyl) instead of pyridine-3.
- Impact : The para-positioned nitrogen in pyridine alters electronic distribution, enhancing metal-chelation capabilities. HAPI exhibits strong Fe(III) and Cu(II) binding, relevant to its antiproliferative activity in cancer cell lines (e.g., MCF-7) .
- Biological Activity : Demonstrates improved hydrolytic stability and selectivity in intracellular iron chelation compared to pyridine-3 derivatives .
N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide
- Structural Difference : Additional hydroxyl group at the phenyl 4-position.
- Impact: The 2,4-dihydroxy configuration enables dual intramolecular hydrogen bonds, stabilizing a fully planar conformation.
Spectroscopic and Crystallographic Comparisons
Biological Activity
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazone linkage derived from pyridine-3-carbohydrazide and 2-hydroxyacetophenone. Its molecular formula is , and it exhibits a planar structure conducive to π-π stacking interactions, which may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyridine and hydrazone compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes.
- Study Findings : A study demonstrated that related compounds displayed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, indicating strong antimicrobial potential .
Antioxidant Activity
The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals. This property is critical in preventing oxidative stress-related diseases.
- DPPH Assay : In a DPPH radical scavenging assay, similar compounds have shown IC50 values indicating their effectiveness in neutralizing free radicals. For instance, compounds with structural similarities have reported IC50 values as low as 6.12 ppm, outperforming standard antioxidants like ketoprofen .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyridine-based hydrazones. These compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases.
- Case Study : A synthesized derivative exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 49.85 μM, suggesting a promising avenue for further development as an anticancer agent .
Table 2: Biological Activities Overview
| Activity Type | Assay Method | Result |
|---|---|---|
| Antimicrobial | MIC | 0.0039 - 0.025 mg/mL |
| Antioxidant | DPPH Scavenging | IC50 = 6.12 ppm |
| Anticancer | MTT Assay | IC50 = 49.85 μM |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, leading to increased apoptosis rates in cancer cells.
- Oxidative Stress Modulation : By scavenging free radicals, the compound reduces oxidative damage in cells, contributing to its protective effects against various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
